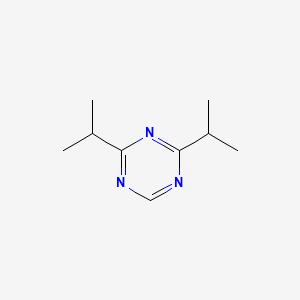
2-Hydroxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyflavanone is a flavanone, a subclass of flavonoids, which are naturally occurring compounds found in various plants. This compound is predominantly present in the peels and seeds of citrus fruits and the leaves, stems, and roots of several other plants . Flavonoids, including this compound, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This method involves the use of oxidants and additives to achieve the desired product. Another method includes the use of flavanone 2-hydroxylase (F2H) to convert flavanones into 2-hydroxyflavanones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as citrus peels, followed by purification processes. The extraction process may involve the use of solvents like methanol or ethanol, and the purification is often achieved through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones through oxidative cyclization.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed:
Oxidation: Flavones.
Reduction: Precursor flavanones.
Substitution: Various substituted flavanones depending on the reagents used.
Scientific Research Applications
Mechanism of Action
2-Hydroxyflavanone is part of a group of hydroxyflavanones, which include:
- 4-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Uniqueness: this compound is unique due to its specific molecular interactions and biological activities. It has shown distinct anticancer properties by targeting specific molecular pathways, such as the STAT3 pathway and Ral-interacting protein Rlip .
Comparison with Similar Compounds
- 4-Hydroxyflavanone: Known for its antioxidant properties.
- 6-Hydroxyflavanone: Exhibits anti-inflammatory activities.
- 7-Hydroxyflavanone: Has been studied for its potential neuroprotective effects .
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-hydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-13-10-15(17,11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,17H,10H2 |
InChI Key |
ABFVFIZSXKRBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


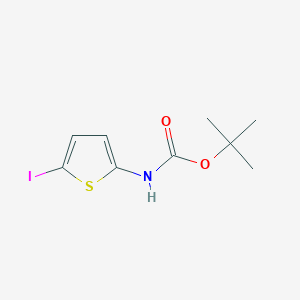
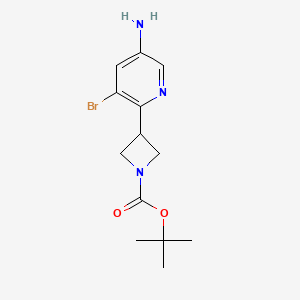
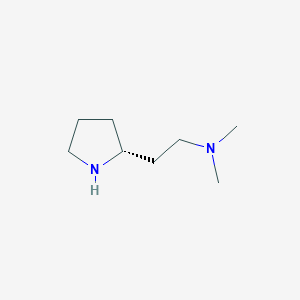
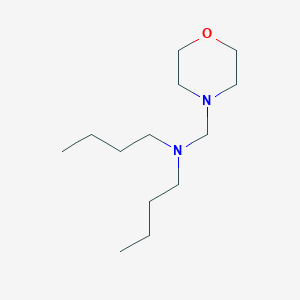
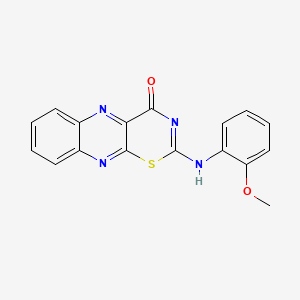
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
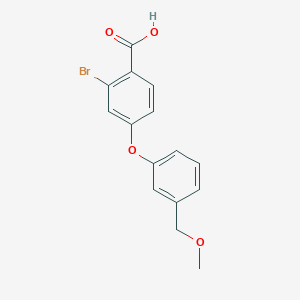

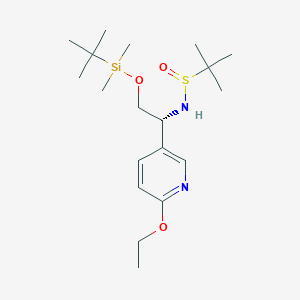
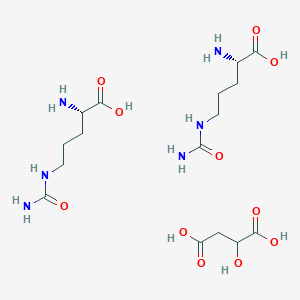
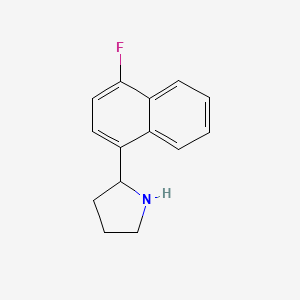
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
